molecular formula C10H9BrF3NO B1442669 (S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide CAS No. 182141-70-4

(S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide

Cat. No. B1442669
M. Wt: 296.08 g/mol
InChI Key: SHSKNAGOEXFZER-LURJTMIESA-N
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Description

“(S)-(-)-1-(4-Bromophenyl)ethylamine” is a chemical compound produced by BASF . It has an empirical formula of C8H10BrN and a molecular weight of 200.08 . It may be used in the synthesis of (S)-1-(1-(4-bromophenyl)ethyl)-2-cyano-3-(quinoline-5-yl)guanidine .

Scientific Research Applications

Antinociceptive Activities

Enaminone compounds, including those with bromophenyl groups, have been evaluated for their antinociceptive activity, suggesting potential applications in pain management research. For example, Masocha et al. (2016) investigated the antinociceptive effects of various anilino enaminones in mice, indicating the role of GABA receptors in mediating these effects (Masocha, Kombian, & Edafiogho, 2016).

Hemoglobin Adducts

Compounds related to (S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide have been studied for their interaction with biological macromolecules. Cai et al. (1995) developed a method to examine levels of N-(2-oxoethyl) adduct on hemoglobin, which could be relevant for toxicological studies and understanding the biological impact of such compounds (Cai, Myers, & Hurst, 1995).

Pharmacological Agents

Research into novel 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones demonstrates the exploration of similar structures for their pharmacological properties, including H1-antihistaminic activity, highlighting the potential for (S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide in drug development (Alagarsamy et al., 2009).

Metabolism and Toxicity

Understanding the metabolism and toxicity of related chemical structures can inform the safe use and potential therapeutic applications of (S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide. Studies on the metabolism of compounds like 2-bromoethanol and ethylene oxide provide insights into the biological processing and potential toxicological aspects of halogenated and fluorinated compounds (Jones & Wells, 1981).

properties

IUPAC Name

N-[(1S)-1-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO/c1-6(15-9(16)10(12,13)14)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,15,16)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSKNAGOEXFZER-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Br)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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